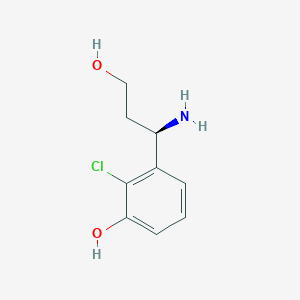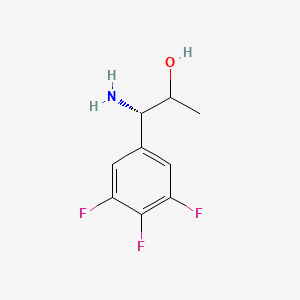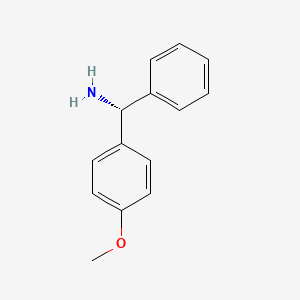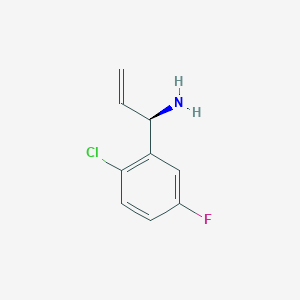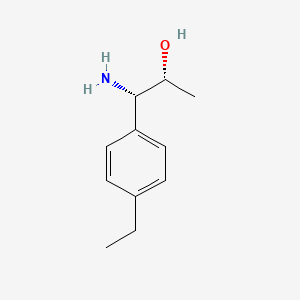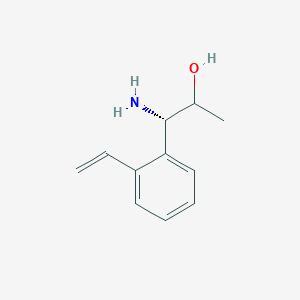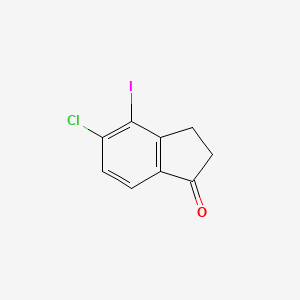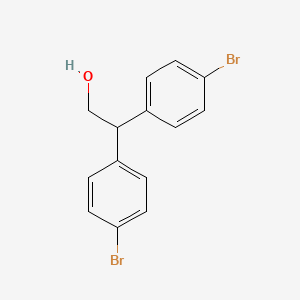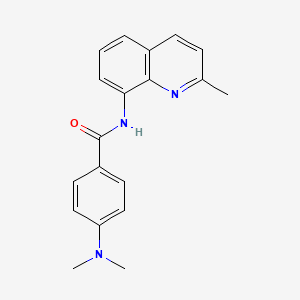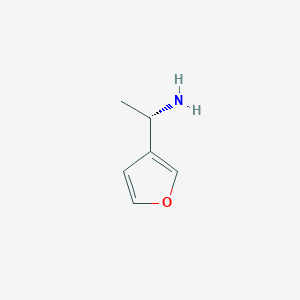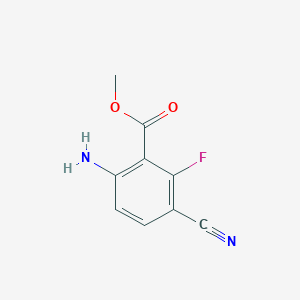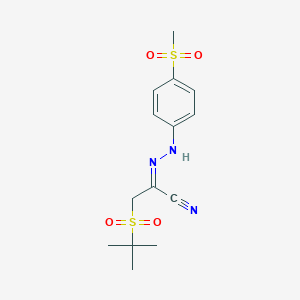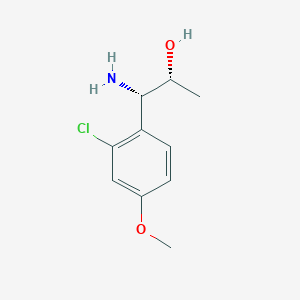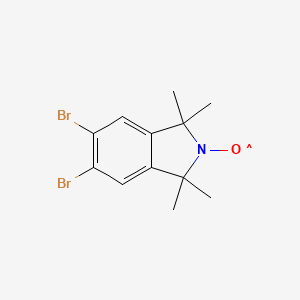
5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl: is a stable nitroxide radical compound. It is known for its unique structural properties and is widely used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its high stability and reactivity, making it a valuable tool in various experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl typically involves the bromination of 1,1,3,3-tetramethylisoindoline. One common method includes the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in carbon tetrachloride (CCl4), followed by oxidative debenzylation to produce the desired brominated product . The reaction conditions are carefully controlled to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroxide radicals.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium tungstate and hydrogen peroxide in methanol are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindolines and nitroxide radicals, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Its stable radical nature makes it an excellent probe for studying molecular dynamics and interactions .
Biology: The compound is used in biological studies to investigate the behavior of free radicals in biological systems. It helps in understanding oxidative stress and its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of antioxidant drugs .
Industry: The compound finds applications in the polymer industry as a stabilizer and in the development of advanced materials with specific magnetic properties .
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby influencing various chemical and biological processes. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it can neutralize or stabilize .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl
- 2,5-Dibromo-1,1,3,3-tetramethylisoindoline
- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
Comparison: Compared to similar compounds, 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl is unique due to its high stability and specific reactivity. Its dibromo substitution pattern enhances its ability to participate in various chemical reactions, making it more versatile in scientific research applications .
Propriétés
Formule moléculaire |
C12H14Br2NO |
|---|---|
Poids moléculaire |
348.05 g/mol |
InChI |
InChI=1S/C12H14Br2NO/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15(11)16/h5-6H,1-4H3 |
Clé InChI |
XNJATFVOQYRTDF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=C(C=C2C(N1[O])(C)C)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


